Clinical Non-Inferiority with 25% Lower Dose vs. Racecadotril in Acute Diarrhoea
A randomized, double-blind clinical trial demonstrated that dexecadotril (75 mg) is non-inferior to racecadotril (100 mg) in treating acute diarrhoea in adults, achieving comparable efficacy with a 25% lower mass dose [1]. The primary endpoint was recovery time and associated symptom relief [2].
| Evidence Dimension | Clinical efficacy (dose) |
|---|---|
| Target Compound Data | Dexecadotril 75 mg tablets |
| Comparator Or Baseline | Racecadotril 100 mg capsules |
| Quantified Difference | 25% lower dose for comparable outcome |
| Conditions | Adult outpatients with acute diarrhoea; double-blind RCT |
Why This Matters
For procurement, a lower clinical dose may translate to cost efficiency or improved patient compliance in formulary selection.
- [1] AGA Abstracts. Mo1866 - Diarrhea Associated Symptoms in a Double-Blind Randomized Clinical Trial Comparing Racecadotril 100 mg Capsules and Dexecadotril 75 mg Tablets with Placebo in Adult Outpatients Suffering from Acute Diarrhea. Gastroenterology. 2017;152(5):S801. View Source
- [2] AdisInsight. A multicenter, randomised, double blind, double dummy study comparing efficacy of Racecadotril capsules and Dexecadotril tablets with placebo in patients with acute diarrhoea. Trial ID: 700285198. 2017. View Source
